molecular formula C22H23N3S2 B4692978 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea

1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B4692978
M. Wt: 393.6 g/mol
InChI Key: RBNACEHFGHRTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea is an organic compound with a complex structure that includes both aromatic and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-(4-methylphenylthio)ethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-(4-phenoxyphenyl)thiourea
  • 1-(4-Methylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Uniqueness

1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S2/c1-17-7-13-21(14-8-17)27-16-15-23-22(26)25-20-11-9-19(10-12-20)24-18-5-3-2-4-6-18/h2-14,24H,15-16H2,1H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNACEHFGHRTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
Reactant of Route 6
Reactant of Route 6
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.